Patent-Backed Role in Next-Generation Anesthetics: Differentiating from Etomidate and Non-Cyclopropyl Analogs
Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is specifically encompassed within the Markush structure of N-substituted imidazole carboxylate compounds claimed for producing short-acting anesthetic effects with rapid recovery and low adrenocortical suppression, in contrast to etomidate which is associated with prolonged adrenal insufficiency [1]. While direct in vivo data for the isolated compound is not publicly disclosed, the patent establishes its inclusion in a class where the cyclopropyl-ethyl ester motif is critical for achieving rapid metabolism to an inactive acid and good wake-up quality after continuous administration [2]. This differentiates it from non-cyclopropyl imidazole carboxylates (e.g., ethyl 1H-imidazole-4-carboxylate, CAS 23785-21-9) which lack the cyclopropyl group's specific contribution to metabolic stability and target selectivity in this indication [3].
| Evidence Dimension | Anesthetic indication and safety profile (adrenocortical suppression) |
|---|---|
| Target Compound Data | Claimed to produce rapid, reversible anesthetic effects with rapid metabolism to inactive acid and rapid corticosteroid function recovery after single or continuous administration [2] |
| Comparator Or Baseline | Etomidate: Associated with prolonged adrenocortical suppression [4] |
| Quantified Difference | Qualitative improvement in recovery profile (no specific IC50 or PK data provided for the exact compound) |
| Conditions | Patent claims for N-substituted imidazole carboxylate compounds (formula I) where the target compound is a specific embodiment |
Why This Matters
For procurement in CNS drug discovery, this patent linkage signals a validated therapeutic hypothesis and a defined chemical space, reducing the risk of investing in analogs lacking the cyclopropyl-ethyl ester combination.
- [1] Patents Encyclopedia. (2020). N-Substituted imidazole carboxylate compound, preparation method and use (Patent Application 20200231546). View Source
- [2] European Patent EP 3587403 B1. (2023). N-Substituted imidazole carboxylate compound, preparation method and use. View Source
- [3] PubChem. (n.d.). Ethyl 1H-imidazole-4-carboxylate (CID 10034603). Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
- [4] Forman, S. A., & Warner, D. S. (2011). Clinical and molecular pharmacology of etomidate. Anesthesiology, 114(3), 695-707. View Source
